molecular formula C25H25N3O2 B14902370 1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one

1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one

Cat. No.: B14902370
M. Wt: 399.5 g/mol
InChI Key: LZRPMWPLKHENKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde in the presence of an acid catalyst.

    Formation of the Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.

    Attachment of the Phenylfuran Group: The final step involves the coupling of the piperidine-benzimidazole intermediate with a phenylfuran derivative using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the phenylfuran group can contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol: Similar structure but with an ethanol group instead of a phenylfuran group.

    2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol: Another similar compound with a different substituent on the piperazine ring.

    Bilastine Amide Impurity: Contains a benzimidazole moiety but with different substituents.

Uniqueness

1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one is unique due to the combination of its three distinct functional groups, which contribute to its diverse chemical reactivity and potential bioactivity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(5-phenylfuran-2-yl)propan-1-one

InChI

InChI=1S/C25H25N3O2/c29-24(13-11-20-10-12-23(30-20)18-6-2-1-3-7-18)28-16-14-19(15-17-28)25-26-21-8-4-5-9-22(21)27-25/h1-10,12,19H,11,13-17H2,(H,26,27)

InChI Key

LZRPMWPLKHENKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCC4=CC=C(O4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.